Product packaging for Angoroside C(Cat. No.:CAS No. 115909-22-3)

Angoroside C

Cat. No.: B190585
CAS No.: 115909-22-3
M. Wt: 784.8 g/mol
InChI Key: KLQXMRBGMLHBBQ-DQTDZZOCSA-N
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Description

Extraction Techniques

A variety of extraction techniques have been developed and optimized to efficiently extract Angoroside C from plant materials. These methods range from traditional solvent-based approaches to more modern, technologically advanced procedures.

Solvent extraction remains a fundamental technique for isolating this compound. The choice of solvent is critical and is largely dictated by the polar nature of the glycosidic compound.

Ethanol (B145695) and Methanol (B129727): Aqueous solutions of ethanol and methanol are commonly used. For instance, reflux extraction using 80% ethanol at 80°C has been shown to provide higher yields of this compound. In another protocol, dried roots of Scrophularia ningpoensis are macerated in 70% ethanol at room temperature. Methanol has also been utilized, often in a 50% aqueous solution for ultrasonic extraction of fecal samples or for redissolving residues from evaporated extracts. mdpi.com

Natural Deep Eutectic Solvents (NaDESs): In a move towards greener chemistry, Natural Deep Eutectic Solvents have been explored. A study identified a proline-glycerol-based NaDES as effective for extracting this compound, among other bioactive compounds, from Radix Scrophulariae. researchgate.net

A simple protein precipitation method using acetonitrile (B52724) has also been effectively used to extract this compound from biological samples like rat plasma and tissue homogenates. frontiersin.org

Table 1: Solvent Extraction Parameters for this compound
Solvent SystemExtraction MethodSource MaterialReference
80% EthanolReflux ExtractionScrophularia ningpoensis
70% EthanolMacerationScrophularia ningpoensis
50% MethanolUltrasonic ExtractionFeces samples mdpi.com
Proline-Glycerol NaDESNot specifiedRadix Scrophulariae researchgate.net
AcetonitrileProtein PrecipitationRat plasma and tissue frontiersin.org

Infrared-Assisted Extraction is a more recent and efficient method for obtaining this compound. nih.govd-nb.info Research has shown that IRAE can be optimized for maximum yield. nih.govd-nb.info The optimal conditions for extracting this compound from Scrophularia ningpoensis were found to be a 37.5% ethanol concentration, a solid-to-liquid ratio of 1:25, an illumination time of 10 minutes, and a distance of 3 cm between the infrared lamp and the sample. nih.govd-nb.infonih.gov This method is considered simple, accurate, and environmentally friendly. nih.gov

Microwave-Assisted Extraction has been investigated as an alternative to conventional methods. nih.govd-nb.info In a comparative study, MAE was performed using the optimal solvent from IRAE experiments (37.5% ethanol) at a power of 400 W for 4 minutes. d-nb.info This technique offers a rapid extraction alternative. nih.govd-nb.info

Ultrasonic Extraction is another enhanced extraction technique applied for this compound. nih.govd-nb.info Similar to MAE, it was tested using a 37.5% ethanol-distilled solvent with an irradiation time of 60 minutes. nih.gov The use of ultrasonication has also been documented for extracting metabolites from fecal samples using 50% methanol. mdpi.com

**Table 2: Comparison of Modern Extraction Techniques for this compound from *Scrophularia ningpoensis***
TechniqueOptimal SolventKey ParametersReference
Infrared-Assisted Extraction (IRAE)37.5% Ethanol10 min illumination, 1:25 solid/liquid ratio, 3 cm distance nih.govd-nb.infonih.gov
Microwave-Assisted Extraction (MAE)37.5% Ethanol400 W for 4 min d-nb.info
Ultrasonic Extraction (USE)37.5% Ethanol60 min irradiation nih.gov

Purification Strategies

Following initial extraction, the crude extract containing this compound undergoes purification to isolate the compound from other co-extracted substances.

Chromatography is the cornerstone of this compound purification, with several techniques being employed to achieve high purity levels.

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique has been successfully used for the preparative separation of this compound. tandfonline.comtandfonline.com In one study, a two-phase solvent system of n-butanol:acetic acid:ethyl acetate:water (8:1:1:10) was used to yield this compound with a purity of over 89.1%. tandfonline.comtandfonline.com Another HSCCC method utilized a chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) solvent system, which yielded this compound with a purity of over 98.5%. researchgate.netnih.gov

Silica (B1680970) Gel Column Chromatography: This is often used as a subsequent purification step after HSCCC. tandfonline.comresearchgate.net For instance, this compound obtained from HSCCC with 89.1% purity was further purified by silica gel column chromatography to achieve a final purity of 98.5%. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for quantifying this compound in extracts and for preparative purification. mdpi.comnih.govd-nb.info An HPLC method coupled with ultraviolet detection has been developed for the quantification of this compound following IRAE. nih.gov Reversed-phase columns, such as the Agilent Zorbax SB-C18, are commonly used for chromatographic separation. mdpi.com

Magnetic Covalent-Organic Frameworks-Based Extraction: A novel approach involves using magnetic covalent-organic frameworks for the specific extraction of trace amounts of this compound from complex matrices like rat plasma prior to UHPLC-MS/MS analysis. researchgate.net

Table 3: Chromatographic Purification Methods for this compound
Chromatographic MethodSolvent System/Stationary PhaseInitial PurityFinal PurityReference
High-Speed Counter-Current Chromatography (HSCCC)n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)Crude Extract>89.1% tandfonline.comtandfonline.com
HSCCC followed by Silica Gel Column ChromatographyHSCCC: n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)>89.1%98.5% tandfonline.comtandfonline.com
High-Speed Counter-Current Chromatography (HSCCC)chloroform/n-butanol/methanol/water (4:1:3:2)Crude Extract>98.5% researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)Agilent Zorbax SB-C18 columnAnalytical/Quantitative mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48O19 B190585 Angoroside C CAS No. 115909-22-3

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXMRBGMLHBBQ-DQTDZZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115909-22-3
Record name Angoroside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANGOROSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation, Extraction, and Purification Methodologies

Purification Strategies

Protein Precipitation

When analyzing Angoroside C in biological samples such as plasma or tissue, a sample preparation step is required to remove interfering substances, primarily proteins. researchgate.netnih.gov Protein precipitation is a simple and common method used for this purpose. researchgate.netnih.gov

The technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample. researchgate.netnih.gov This action denatures and precipitates the proteins, which can then be separated from the supernatant containing this compound by centrifugation. The resulting clear supernatant is then ready for analysis by UPLC-MS/MS. nih.gov While straightforward, this method's sensitivity may be insufficient for quantifying extremely low concentrations of this compound in plasma. researchgate.net

Yield and Purity Assessment

The effectiveness of the described isolation and purification methodologies is ultimately determined by the final yield and purity of this compound. These parameters are typically assessed using analytical HPLC. tandfonline.com The combination of different chromatographic techniques has been shown to produce high-purity this compound.

In one study, a single-step HSCCC separation yielded 31 mg of this compound from 200 mg of crude extract, achieving a purity of over 98.5%. researchgate.netnih.gov Another protocol used HSCCC to obtain 49 mg of this compound from 311 mg of crude extract with an initial purity of 89.1%. tandfonline.comresearchgate.net This was subsequently purified to over 98.5% using silica (B1680970) gel column chromatography, resulting in a final yield of 40 mg. tandfonline.com

The table below summarizes findings from published research on the yield and purity of this compound.

Starting Material (Crude Extract)Method(s)YieldPurityReference(s)
200 mgHSCCC31 mg>98.5% researchgate.net, nih.gov
311 mgHSCCC49 mg89.1% tandfonline.com, researchgate.net
49 mg (partially purified)Silica Gel Column Chromatography40 mg>98.5% tandfonline.com

Analytical Methodologies and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the structural characterization of Angoroside C, leveraging the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and properties.

Electrospray Ionization Mass Spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of this compound. carlroth.com This technique allows for the accurate determination of its molecular weight and provides structural insights through controlled fragmentation. carlroth.comlibretexts.org Ultra-high-performance liquid chromatography combined with tandem mass spectrometry (UHPLC-MS/MS) has become a primary method for determining this compound content due to its high selectivity and rapid analysis speed. libretexts.org

In positive ion mode ESI-MS, this compound is typically detected as a precursor ion. Through collision-induced dissociation (CID), this precursor ion undergoes fragmentation, breaking at specific chemical bonds to produce a characteristic pattern of product ions. hmdb.cashimadzu.com Analysis of this fragmentation is crucial for structural confirmation. The fragmentation pattern for this compound in positive ion mode has been documented, providing a basis for its unambiguous identification in complex mixtures. libretexts.orghmdb.ca One study identified a key precursor-to-product ion transition for this compound at m/z 783.5 → 175.0 when using negative electrospray ionization. nih.gov Another study using positive ion mode detailed the mass fragmentation pattern, which is essential for developing robust analytical methods. libretexts.orghmdb.ca The cleavage of the C-C bond in C-glycosides, a characteristic feature, has been noted to differ from the more readily cleaved O-C glycosidic bonds found in O-glycosides during MS/MS analysis. upi.edu

Table 1: ESI-MS/MS Parameters for this compound Analysis
ParameterValueIonization ModeReference
Precursor Ion (m/z)783.5Negative nih.gov
Product Ion (m/z)175.0Negative nih.gov
Precursor Ion (m/z)784.3Positive hmdb.ca
Product Ion (m/z)177.1 (Ferulic acid moiety)Positive hmdb.ca

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry scan mode used for quantifying analytes in complex matrices. oregonstate.edu This targeted approach involves selecting a specific precursor ion for the analyte of interest, fragmenting it, and then monitoring for a specific product ion. oregonstate.edupdx.edu For this compound, quantitation has been achieved using UPLC-MS/MS operating in MRM mode. hmdb.canih.gov This technique offers excellent selectivity by monitoring the specific transition from the this compound precursor ion to a unique product ion, minimizing interference from other components in the sample. nih.govoregonstate.edu A sensitive UPLC-MS/MS method reported a precursor-to-product ion transition of 783.5 → 175.0 m/z in negative ion mode for the quantification of this compound. nih.gov

The ¹H-NMR spectrum would show distinct signals for protons in different chemical environments, such as those on the aromatic ring of the ferulic acid moiety, the vinyl protons, methoxy (B1213986) group protons, and the various protons on the sugar residues. libretexts.orgudel.edu The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are key parameters derived from the spectrum. udel.edu

Similarly, the ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. pdx.edupitt.edu Characteristic chemical shifts would be expected for the carbonyl carbon, aromatic and vinylic carbons, the methoxy carbon, and the carbons of the sugar units. pdx.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Expected Chemical Shift Regions for Functional Groups in this compound
Functional Group Protons/CarbonsTechniqueExpected Chemical Shift (δ) Range (ppm)Reference
Aromatic Protons (Ar-H)¹H-NMR6.5 - 9.0 udel.edu
Vinylic Protons (-CH=CH-)¹H-NMR4.5 - 7.0 udel.edu
Protons on Carbons attached to Oxygen (CH-O)¹H-NMR3.5 - 5.5 udel.edu
Methoxy Protons (-OCH₃)¹H-NMR~3.8 udel.edu
Aromatic/Vinylic Carbons (C=C)¹³C-NMR100 - 170 pdx.edu
Carbonyl Carbon (C=O)¹³C-NMR160 - 180 (Ester/Acid) pdx.edu
Carbons attached to Oxygen (C-O)¹³C-NMR50 - 90 oregonstate.edu
Methoxy Carbon (-OCH₃)¹³C-NMR~56 oregonstate.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of UV or visible light by a compound. libretexts.orgmsu.edu The wavelength of maximum absorbance (λmax) is a characteristic property influenced by the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. d-nb.infonih.gov

For this compound, the presence of the ferulic acid moiety, which contains a conjugated system of double bonds and an aromatic ring, results in strong UV absorbance. nih.gov This property is exploited in its detection and quantification by HPLC. In several studies, the UV detector wavelength for the analysis of this compound was set at 278 nm or 280 nm, indicating a λmax in this region. nih.gov This absorbance is used to quantify the compound based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS, ESI-IT-TOF-MSn)

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound from complex mixtures. When coupled with a UV detector (HPLC-UV), it provides a robust, accurate, and reproducible method for analysis. nih.gov

Several HPLC-UV methods have been developed for the determination of this compound in the plant Scrophularia ningpoensis. nih.gov These methods typically employ a reversed-phase C18 column for separation. nih.gov The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., 0.2-0.4% acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The flow rate is generally maintained around 0.8-1.0 mL/min. nih.gov Under these conditions, this compound can be effectively separated from other co-occurring compounds like harpagoside (B1684579) and cinnamic acid. Method validation studies have demonstrated excellent linearity for this compound over specific concentration ranges, with high correlation coefficients (r > 0.999), confirming the suitability of HPLC-UV for accurate quantification. nih.gov

Table 3: Example of HPLC-UV Method Parameters for this compound Quantification
ParameterConditionReference
InstrumentAgilent 1100 LC system nih.gov
ColumnAgilent TC C18 (200 mm × 4.6 mm, 5 μm) nih.gov
Mobile PhaseGradient of 0.2% acetic acid (A) and methanol (B) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength (λ)278 nm nih.gov
Column Temperature25 °C nih.gov
Linearity Range5–200 μg/mL nih.gov
Calibration Curvey = 21.86x - 7.66 (r = 0.9998) nih.gov

Mentioned Compounds

Compound Name
This compound
Harpagoside
Cinnamic acid
Ferulic acid
Tetramethylsilane

UPLC-MS/MS for Bioanalysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a highly sensitive and selective method for the bioanalysis of this compound. researchgate.netfrontiersin.org This technique is particularly valuable for pharmacokinetic studies, where the concentration of the compound and its metabolites in biological fluids like plasma and various tissues needs to be determined with high precision. nih.govnih.gov

A key application of UPLC-MS/MS is in monitoring the in vivo fate of this compound. For instance, a rapid UPLC-MS/MS method was established to determine this compound and its primary metabolite, ferulic acid, in rat plasma and tissue homogenates. nih.govnih.gov In these studies, samples are typically prepared using a straightforward protein precipitation method with acetonitrile. nih.govresearchgate.net The chromatographic separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%). frontiersin.orgresearchgate.net

The mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. For this compound, a common precursor-to-product ion transition monitored is m/z 783.5 → 175.0 in negative electrospray ionization mode. frontiersin.org This methodology allows for the exploration of key pharmacokinetic parameters, revealing that this compound is absorbed and eliminated rapidly. nih.govnih.gov Furthermore, it enables the study of its distribution across various organs, including the liver, heart, spleen, lung, and kidney. nih.govresearchgate.net The sensitivity of UPLC-MS/MS has also been instrumental in identifying numerous metabolites of this compound in vivo. nih.gov

HPLC-UV for Quantification in Plant Extracts

For the quantification of this compound in its natural source, primarily the roots of Scrophularia ningpoensis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode Array Detection (DAD) is a widely employed and reliable method. d-nb.infonih.govuniversiteitleiden.nl This technique is favored for its robustness, accessibility, and ability to perform both qualitative and quantitative analysis in complex plant extracts. universiteitleiden.nl

In a typical HPLC-UV setup, the separation of this compound from other co-occurring compounds, such as harpagoside and cinnamic acid, is achieved on a C18 column. d-nb.infonih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (sometimes with a modifier like phosphoric acid) and an organic solvent like methanol or acetonitrile. The detection wavelength for this compound is usually set around its UV absorption maximum to ensure optimal sensitivity.

The HPLC-UV method, often coupled with an efficient extraction technique like infrared-assisted extraction (IRAE), provides a simple, accurate, and green approach for the quantification of this compound in raw plant material. d-nb.infonih.gov The identification of the this compound peak in the chromatogram is confirmed by comparing its retention time and UV spectrum with that of a reference standard. researchgate.net This method is essential for the quality control of herbal medicines and for studies aiming to optimize extraction conditions. d-nb.info

Validation of Analytical Methods

The validation of analytical methods is a critical step to ensure that the data generated are accurate, reliable, and reproducible. researchgate.netelementlabsolutions.com This process involves evaluating several key parameters as outlined by international guidelines. elementlabsolutions.comeuropa.eu

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For UPLC-MS/MS methods developed for this compound, linearity is typically established over a concentration range such as 10–1,000 ng/mL. frontiersin.org Similarly, HPLC-UV methods demonstrate linearity over a specific concentration range suitable for quantifying the compound in plant extracts.

Precision: Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound analysis, validated methods show low RSD values, typically below 15%, indicating good precision. For example, one UPLC-MS/MS method reported intra- and inter-day precision with RSDs ranging from 2.6% to 9.9% and 2.7% to 11.5%, respectively. frontiersin.org

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The accuracy is expressed as the percentage of the analyte recovered. For this compound, validated methods demonstrate high accuracy, with recovery values typically falling within the range of 80-120%. frontiersin.org One study reported an accuracy (expressed as relative error) between -9.6% and 10.7%. frontiersin.org

Stability: This parameter evaluates the chemical stability of the analyte in a given matrix under specific storage and processing conditions. For this compound, stability has been assessed under various conditions, including multiple freeze-thaw cycles and short-term storage, with results showing that the compound remains stable. frontiersin.org

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For a UPLC-MS/MS method, the lower limit of quantification (LLOQ) for this compound was reported as 10 ng/mL. frontiersin.org An HPLC-UV method reported an LOQ of 2.5 µg/mL for this compound. researchgate.net

Recovery: Recovery experiments are conducted to determine the extraction efficiency of an analytical method. The mean recoveries for this compound from biological matrices using UPLC-MS/MS have been shown to be greater than 76.7%, with negligible matrix effects. frontiersin.org

The table below summarizes the validation parameters for a representative UPLC-MS/MS method for this compound analysis. frontiersin.org

Validation ParameterReported Value/RangeReference
Linearity Range10–1,000 ng/ml frontiersin.org
Intra-day Precision (RSD%)2.6–9.9% frontiersin.org
Inter-day Precision (RSD%)2.7–11.5% frontiersin.org
Accuracy (RE%)-9.6–10.7% frontiersin.org
Lower Limit of Quantification (LLOQ)10 ng/ml frontiersin.org
Mean Recovery>76.7% frontiersin.org

Chemical Profiling and Compound Identification in Extracts

Chemical profiling of plant extracts is essential for understanding their complex composition and for identifying the bioactive constituents. Techniques like UPLC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), are powerful tools for this purpose. mdpi.com

In the analysis of Scrophularia ningpoensis extracts, UPLC-Q-TOF-MS has been used to comprehensively profile the chemical components. mdpi.com This approach allows for the putative annotation and identification of a wide range of compounds, including phenylpropanoid glycosides, iridoids, and others. mdpi.comfrontiersin.org this compound is consistently identified as one of the major components in these extracts. frontiersin.org

The identification of this compound is confirmed by comparing its retention time and mass spectrometric data (including accurate mass and fragmentation patterns) with those of a reference standard or with data from the literature. mdpi.com The fragmentation pathway of this compound in MS/MS experiments provides characteristic ions that serve as a fingerprint for its identification. nih.govmdpi.com This detailed chemical profiling is crucial for quality control and for linking the chemical composition of the extract to its pharmacological activities. For instance, through such profiling, this compound has been suggested as a key chemical marker for S. ningpoensis due to its abundance and significant bioactivity. frontiersin.org

Pharmacokinetics and Metabolism Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of Angoroside C reveals a dynamic journey through the body. Following oral administration, it is rapidly absorbed. researchgate.netfrontiersin.orgnih.govnih.gov However, its presence in the body is transient, as it is also eliminated very quickly. researchgate.netfrontiersin.orgnih.govnih.gov Studies in rats have shown that this compound is extensively distributed to all major organs. researchgate.netfrontiersin.orgnih.govnih.gov

A significant aspect of its metabolic profile is its conversion into ferulic acid, an active metabolite. researchgate.netfrontiersin.orgnih.govnih.gov The primary routes of elimination for this compound and its metabolites appear to be through urine and feces. mdpi.com While the parent compound, this compound, was detected in urine, feces, the stomach, and the small intestine, it was not observed in plasma in one study, suggesting a rapid clearance rate. mdpi.com The main metabolic reactions involved in its transformation include hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. mdpi.comnih.gov

Oral Bioavailability and Absorption Kinetics

Research indicates that this compound is absorbed into the bloodstream with remarkable speed. researchgate.netfrontiersin.orgnih.govnih.gov Upon oral administration in rats, the time to reach maximum plasma concentration (Tmax) is approximately 15 minutes. researchgate.netfrontiersin.orgnih.govnih.gov This rapid absorption is a key feature of its pharmacokinetic profile.

Despite its quick absorption, the oral bioavailability of this compound is notably low, calculated to be around 2.1% in rats. researchgate.netfrontiersin.orgnih.govnih.gov This low bioavailability suggests that a significant portion of the ingested compound may not reach systemic circulation in its original form. tandfonline.com The compound is also eliminated rapidly, with a half-life (t1/2) of about 1.26 hours. researchgate.netfrontiersin.orgnih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value
Tmax (Time to Maximum Concentration) ~15 minutes
t1/2 (Half-life) ~1.26 hours

Tissue Distribution

Once absorbed, this compound is widely distributed throughout the body. researchgate.netfrontiersin.orgnih.govnih.gov

Studies in rats have demonstrated that this compound disseminates to numerous organs, including the liver, heart, spleen, lung, kidney, and brain. researchgate.netfrontiersin.orgnih.govnih.gov The highest concentration of the compound is observed in the lungs, typically within 15 minutes of oral administration. researchgate.netfrontiersin.orgnih.govnih.gov Following the lungs, the next highest concentrations are found in the kidney, liver, spleen, and brain. frontiersin.org

The distribution is transient, with the compound being cleared from most organs within approximately 6 hours. frontiersin.org In contrast, another study reported that the parent form of this compound was only found in the stomach and small intestine, and not in other organs like the heart, liver, spleen, lung, or kidney. mdpi.comnih.gov The metabolite, ferulic acid, reaches its maximum concentration in the kidneys at 6 hours after oral administration of this compound. researchgate.netnih.govnih.gov

Metabolic Pathways and metabolite Identification

The metabolism of this compound is a complex process involving several transformation pathways. In vivo studies in rats have identified a total of 25 metabolites of this compound. mdpi.comnih.gov The primary metabolic reactions include hydrolysis, reduction, hydroxylation, methylation, sulfation, and glucuronidation. mdpi.comnih.gov

A key metabolic event for this compound is its conversion to ferulic acid. researchgate.netfrontiersin.orgnih.govnih.gov This biotransformation is significant as ferulic acid itself is a bioactive compound. frontiersin.org It is suggested that carboxylesterase in the plasma may be responsible for this conversion. frontiersin.org The area under the curve (AUC) for this compound in plasma was found to be about 6.4 times that of ferulic acid, indicating that ferulic acid is a major metabolite. frontiersin.org

The gut microbiota plays a crucial role in the metabolism of this compound, especially given its low oral bioavailability. tandfonline.com It is proposed that the gut microbiota is the primary driver of this compound metabolism. tandfonline.com In vitro studies with gut microbiota have shown the conversion of this compound into four specific metabolites: ferulic acid, dihydrocaffeic acid, 3-hydroxyhydrocinnamic acid, and hydroxytyrosol (B1673988). tandfonline.com

The key enzyme in the gut microbiota responsible for the initial step of this metabolism is believed to be carboxylesterase, which hydrolyzes the carboxylic ester bond in this compound. tandfonline.comtandfonline.comnih.gov This action initiates a cascade of further metabolic transformations. tandfonline.com

Gut Microbiota Mediated Metabolism

Role of Carboxylesterases in Metabolism

Carboxylesterases, which are a type of hydrolase enzyme present in various animal cells and within the gut microbiota, play a pivotal role in the metabolism of this compound. tandfonline.comamericanpharmaceuticalreview.com The primary metabolites of this compound are formed through the hydrolysis of its carboxylic ester bonds, a reaction catalyzed by these enzymes. tandfonline.com

Research using molecular docking and inhibitor-based experiments has confirmed that carboxylesterase is the key enzyme responsible for the metabolic conversion of this compound. tandfonline.comnih.gov When a carboxylesterase inhibitor was introduced into an in vitro gut microbiota system, the metabolism of this compound was completely suppressed, underscoring the enzyme's critical role. tandfonline.com Furthermore, studies in rats suggest that this compound can be metabolized into ferulic acid by carboxylesterases present in blood plasma. nih.govfrontiersin.org

Identification of Gut Microbiota Metabolites

The gut microbiota is a primary driver of this compound metabolism, which is consistent with the compound's low oral bioavailability. tandfonline.comnih.gov In vitro studies using gut microbiota systems have led to the identification and quantification of several key metabolites. tandfonline.com

Through the use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MSⁿ-Q-TOF), researchers have identified four specific metabolites produced by the gut microbiota from this compound. tandfonline.com These findings indicate that this compound is converted into these smaller, active compounds within the gut environment. tandfonline.com

Table 1: Gut Microbiota Metabolites of this compound

Metabolite NameIdentification MethodSource
Ferulic acidLC/MSⁿ-Q-TOF tandfonline.com
Dihydrocaffeic acidLC/MSⁿ-Q-TOF tandfonline.com
3-Hydroxyhydrocinnamic acidLC/MSⁿ-Q-TOF tandfonline.com
HydroxytyrosolLC/MSⁿ-Q-TOF tandfonline.com

Other Metabolic Reactions

In addition to carboxylesterase-mediated hydrolysis, this compound undergoes a variety of other metabolic transformations in vivo. A study investigating the metabolism of this compound in rats identified a total of 25 metabolites, indicating an extensive and complex metabolic profile. nih.govmdpi.comoup.comoup.com

The primary metabolic reactions involved in the breakdown of this compound are multifaceted. nih.govmdpi.com Gluconylation has been identified as one of the principal and most representative metabolic reactions for this compound. mdpi.com The sulfation reaction occurs on the hydroxyl group of the molecule. mdpi.com

Table 2: Identified Metabolic Reactions of this compound

Metabolic ReactionDescriptionSource
Hydrolysis Cleavage of chemical bonds by the addition of water, particularly the ester bonds. nih.govmdpi.comresearchgate.net
Reduction Addition of hydrogen, primarily occurring at double bonds or carboxyl groups. nih.govmdpi.com
Hydroxylation Introduction of a hydroxyl group (-OH). nih.govmdpi.comresearchgate.net
Methylation Addition of a methyl group (-CH₃). nih.govmdpi.comresearchgate.net
Sulfation Addition of a sulfate (B86663) group, occurring at a hydroxyl group. nih.govmdpi.comresearchgate.net
Gluconylation Attachment of glucuronic acid, a major pathway for this compound. nih.govmdpi.comresearchgate.net
Demethylation Removal of a methyl group. mdpi.comresearchgate.net
Dehydroxylation Removal of a hydroxyl group. mdpi.comresearchgate.net

Elimination Pathways

The elimination of this compound and its various metabolites occurs through both renal and fecal routes. However, the primary pathway for the metabolites is through urine. nih.govmdpi.commdpi.com

In a study profiling the metabolites in rats, 23 of the 25 identified metabolites of this compound were detected in urine, while two were found in feces. mdpi.com This indicates that renal excretion is the main elimination route for the compound's metabolites. nih.govmdpi.commdpi.com In contrast, the parent compound, this compound, was only detected in the stomach and small intestine, not in other organs. nih.govmdpi.commdpi.com

Pharmacological Activities and Mechanisms of Action

Cardiovascular System Effects

Research has highlighted the beneficial effects of Angoroside C on the cardiovascular system, with a principal focus on its ability to prevent ventricular remodeling. chemfaces.commedchemexpress.comnih.govarctomsci.com This compound is isolated from Scrophularia ningpoensis, a plant used in traditional medicine. medchemexpress.comfrontiersin.org

Ventricular Remodeling Prevention

Ventricular remodeling refers to changes in the size, shape, and function of the heart, often occurring after events like a heart attack or in response to chronic pressure overload. This compound has been shown to mitigate this process through several distinct mechanisms. nih.govresearchgate.net

This compound has been found to decrease the levels of Angiotensin II (Ang II). frontiersin.orgnih.gov Ang II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a crucial role in blood pressure regulation and the pathophysiology of cardiac hypertrophy and fibrosis. frontiersin.orgmdpi.com By reducing Ang II levels, this compound helps to alleviate the downstream detrimental effects of this peptide on the heart. frontiersin.orgnih.gov

The compound effectively attenuates the mRNA expression of Endothelin 1 (ET-1). frontiersin.orgnih.gov ET-1 is a powerful vasoconstrictor peptide produced primarily by endothelial cells and is implicated in the development of cardiovascular diseases. mdpi.comnih.gov The regulation of ET-1 expression is complex, involving various transcription factors. mdpi.com this compound's ability to down-regulate ET-1 mRNA suggests a protective role against ET-1-mediated cardiac pathology. nih.govoup.com

This compound has been demonstrated to attenuate the mRNA expression of Transforming Growth Factor β1 (TGF-β1). frontiersin.orgnih.gov TGF-β1 is a multifunctional cytokine that plays a significant role in cardiac fibrosis, a key component of ventricular remodeling. brieflands.comresearchgate.net It stimulates the production of extracellular matrix proteins, leading to the stiffening of the heart muscle. brieflands.com By reducing TGF-β1 mRNA expression, this compound can help to limit the fibrotic response in the heart. nih.govoup.com

Studies have shown that this compound significantly reduces both the Left Ventricular Weight Index (LVWI) and the Heart Weight Index (HWI). nih.govoup.com These indices are anatomical markers of cardiac hypertrophy, an enlargement of the heart muscle that can lead to heart failure. The reduction in these indices provides direct evidence of this compound's ability to prevent the pathological growth of the heart in response to pressure overload. nih.govresearchgate.net

IndexEffect of this compoundReference
Left Ventricular Weight Index (LVWI)Significantly Reduced nih.govoup.com
Heart Weight Index (HWI)Significantly Reduced nih.govoup.com

This compound has been observed to decrease the content of hydroxyproline (B1673980) (Hyp) in the myocardium. nih.govoup.com Hydroxyproline is a major component of collagen, and its content in tissues is often used as an indicator of collagen deposition and fibrosis. wikipedia.org A reduction in myocardial hydroxyproline content suggests that this compound can ameliorate collagen deposition, a hallmark of adverse ventricular remodeling. nih.govresearchgate.net

Biochemical MarkerEffect of this compoundSignificanceReference
Angiotensin II (Ang II)DecreasedReduces vasoconstriction and profibrotic signaling frontiersin.orgnih.gov
Endothelin 1 (ET-1) mRNAAttenuatedLessens vasoconstriction and pathological cardiac effects frontiersin.orgnih.gov
Transforming Growth Factor β1 (TGF-β1) mRNAAttenuatedLimits cardiac fibrosis frontiersin.orgnih.gov
Hydroxyproline (Hyp)DecreasedIndicates reduced collagen deposition and fibrosis nih.govoup.com
Amelioration of Collagen Deposition

This compound has demonstrated notable effects in the amelioration of collagen deposition, a key process in tissue fibrosis and ventricular remodeling. oup.comchemfaces.com Research conducted on pressure-overloaded rat models revealed that administration of this compound resulted in a significant reduction in collagen deposition within the myocardium. nih.gov Specifically, it has been shown to markedly decrease the expression of both collagen I and collagen III, which are major components of the extracellular matrix that accumulate excessively during fibrotic processes. chemfaces.comnih.gov This reduction in collagen content contributes to the preservation of myocardial structure and function. nih.gov The mechanism behind this is linked to its broader effects on factors that stimulate fibrosis, such as angiotensin II (Ang II) and transforming growth factor-β1 (TGF-β1). nih.govnih.gov

Table 1: Effect of this compound on Collagen Deposition

FindingModelOutcomeReference
Ameliorated collagen depositionPressure-overloaded rat modelDecreased collagen content in myocardium nih.gov
Markedly reduced collagen I and III expressionsIn vivo studiesDownregulation of key fibrotic proteins chemfaces.com
Decreased deposition of collagen I and collagen IIIAnimal models of ventricular remodelingAttenuation of cardiac fibrosis oup.com
Modulation of Matrix Metalloproteinases (MMP-2, MMP-9) and Tissue Inhibitors of Metalloproteinases (TIMP-1)

This compound exerts a regulatory influence on the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), which is crucial for maintaining extracellular matrix homeostasis. chemfaces.comnih.gov In pathological conditions such as ventricular remodeling, an imbalance in this system contributes to excessive collagen accumulation. nih.gov Studies have shown that this compound can regulate the expression of MMP-2, MMP-9, and TIMP-1. chemfaces.comnih.gov Specifically, its therapeutic effect against ventricular remodeling is associated with a decrease in the levels of MMP-2 and MMP-9. oup.com By modulating these enzymes, this compound helps to prevent the excessive degradation and subsequent pathological remodeling of the extracellular matrix, thereby mitigating tissue fibrosis. oup.comchemfaces.com

Table 2: Modulation of MMPs and TIMPs by this compound

Target MoleculeEffect of this compoundSignificanceReference
MMP-2Decreased expression/activityReduces degradation of extracellular matrix components oup.comchemfaces.comnih.gov
MMP-9Decreased expression/activityAttenuates pathological tissue remodeling oup.comchemfaces.comnih.gov
TIMP-1Regulated expressionRestores balance between MMPs and their inhibitors chemfaces.comnih.gov

Pulmonary Edema Reduction

A significant pharmacological property of this compound is its ability to reduce pulmonary edema. researchgate.netselleckchem.comfrontiersin.orgnih.gov This effect has been noted in multiple studies and is considered one of the key therapeutic benefits of the compound, particularly in contexts related to cardiovascular dysfunction. nih.govresearchgate.netselleckchem.comselleckchem.comselleck.co.jp The accumulation of fluid in the lungs is a critical and often life-threatening complication of conditions like heart failure. medscape.comlecturio.com this compound's capacity to alleviate pulmonary edema suggests its potential in managing such acute cardiopulmonary conditions. sci-hub.se Research indicates that this compound is among the key components responsible for this activity in its natural source, Scrophularia ningpoensis. sci-hub.seresearchgate.net

Blood Pressure Reduction

This compound has been identified as possessing hypotensive properties, contributing to the reduction of blood pressure. researchgate.netselleckchem.comfrontiersin.orgnih.gov This activity is a key aspect of its cardiovascular protective effects. nih.govresearchgate.net In experimental models of pressure-overload induced ventricular remodeling, this compound significantly reduced blood pressure in rats. nih.gov The ability to lower blood pressure is crucial in mitigating the progression of various cardiovascular diseases, including hypertension-induced cardiac hypertrophy and heart failure. researchgate.netfrontiersin.org

Anti-Platelet Aggregation

The compound exhibits anti-platelet aggregation activity. researchgate.netselleckchem.comfrontiersin.orgnih.gov This property is significant in the prevention of thrombotic events, which are major contributors to cardiovascular morbidity and mortality. Research has demonstrated that this compound can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). oup.com Further investigation into its mechanism revealed that this compound increases the levels of cyclic AMP (cAMP) in rabbit platelets. oup.com The elevation of intracellular cAMP is a known pathway for inhibiting platelet activation and aggregation.

Improvement of Cardiac Function (e.g., in isoproterenol-induced heart failure models)

This compound has been shown to improve cardiac function in preclinical models of heart failure. nih.gov Specifically, in a rat model of heart failure induced by isoproterenol (B85558) (ISO), a non-selective β-adrenergic agonist that causes cardiac stress, this compound demonstrated significant therapeutic effects. nih.govplos.orgnih.gov Administration of this compound effectively improved heart function, reduced the area of cardiac fibrosis, and alleviated myocarditis induced by ISO. nih.gov

A key mechanism underlying the cardioprotective effects of this compound involves the modulation of autophagic cell death. nih.gov In the context of isoproterenol-induced heart failure, this compound was found to inhibit autophagic cell death through the PDE5A/AKT/mTOR/ULK1 signaling pathway. nih.gov Autophagy is a cellular process that, when excessively activated, can lead to cell death. oncotarget.comoncotarget.com The mammalian target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy initiation. nih.gov this compound inhibits the phosphodiesterase type 5A (PDE5A), leading to the activation of the AKT/mTOR signaling cascade. This, in turn, suppresses the Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy, thereby preventing excessive autophagic cell death and preserving cardiac cell viability. nih.govmdpi.com

Inhibition of Apoptosis via TLR4/NOX4/BAX Pathway

This compound has demonstrated a significant role in inhibiting apoptosis, or programmed cell death, through its interaction with a specific signaling cascade. Research has shown that this compound can inhibit apoptosis induced by isoproterenol by targeting the Toll-like receptor 4 (TLR4)/NADPH oxidase 4 (NOX4)/Bcl-2-associated X protein (BAX) pathway. nih.gov

The TLR4/NOX4 pathway is implicated in promoting cell death under pathological conditions like heart failure. nih.gov The activation of TLR4 can lead to the upregulation of NOX4, a key enzyme responsible for generating reactive oxygen species (ROS). nih.govfrontiersin.org This increase in oxidative stress can, in turn, affect the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it can lead to an increase in the expression of the pro-apoptotic protein BAX. frontiersin.orgptbioch.edu.pl By inhibiting this pathway, this compound helps to decrease the expression of BAX, thereby reducing the apoptotic signaling and subsequent cell death. nih.gov This mechanism was identified as a key process by which this compound, as a main active component of Si-Miao-Yong-An decoction (SMYAD), helps to alleviate myocardial inflammation and improve heart function in a rat model of heart failure. nih.gov

Pathway ComponentRole in ApoptosisEffect of this compound Inhibition
TLR4 Initiates inflammatory and apoptotic signaling cascade. nih.govBlocks the initial signal. nih.gov
NOX4 Generates reactive oxygen species (ROS), leading to oxidative stress. frontiersin.orgReduces ROS generation. nih.gov
BAX A pro-apoptotic protein that promotes cell death when activated. ptbioch.edu.plDownregulates expression, preventing apoptosis. nih.gov

Anti-inflammatory Effects

This compound possesses notable anti-inflammatory properties, making it a compound of interest for managing inflammatory disorders. ontosight.aibiosynth.com Its mechanisms of action involve the modulation of various inflammatory mediators and cellular functions.

Inhibition of LPS-induced PGE2, NO, and TNF-alpha

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent inducer of the inflammatory response, stimulating the production of key mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). bioline.org.brnih.gov The overproduction of these molecules is associated with the pathogenesis of various inflammatory diseases, including septic shock and rheumatoid arthritis. bioline.org.br

While studies have demonstrated the general anti-inflammatory activity of this compound, its specific effects on the LPS-induced production of PGE2, NO, and TNF-α are a key area of its anti-inflammatory profile. biosynth.com The inhibition of these pro-inflammatory mediators is a crucial strategy for controlling inflammation. bioline.org.brbrieflands.com For instance, PGE2 is synthesized by cyclooxygenase-2 (COX-2) during inflammation, while excessive NO is produced by inducible nitric oxide synthase (iNOS). nih.gov TNF-α is a primary cytokine that can trigger a cascade of other inflammatory mediators. bioline.org.br The ability of a compound to suppress the production of these three molecules indicates a broad-spectrum anti-inflammatory potential.

Inhibition of Superoxide (B77818) Anion Generation in Neutrophils

Neutrophils play a critical role in the innate immune response. When activated, they undergo a "respiratory burst," a process that involves the rapid production of reactive oxygen species, including the superoxide anion (O₂⁻), via the NADPH oxidase (NOX) enzyme complex. frontiersin.orgplos.org While essential for killing pathogens, excessive or prolonged generation of superoxide anions can cause damage to host tissues, contributing to inflammatory conditions. nih.gov

The inhibition of superoxide anion generation from neutrophils is a recognized anti-inflammatory mechanism. nih.govnih.gov By reducing the respiratory burst in these immune cells, a compound can limit the oxidative damage associated with inflammation. This action represents a potential mechanism for the anti-inflammatory effects of this compound.

Modulation of Macrophage Functions

Macrophages are highly versatile immune cells that are central to both the initiation and resolution of inflammation. frontiersin.orgmdpi.com They can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2), in response to signals from their microenvironment. mdpi.com The modulation of macrophage function, particularly promoting a shift from the M1 to the M2 phenotype, is a promising strategy for resolving chronic inflammation and promoting tissue healing. mdpi.com

The anti-inflammatory effects of natural compounds can be mediated through the regulation of macrophage activity. nih.govnih.gov This includes influencing their cytokine production, phagocytic capacity, and polarization state. Regulating these functions can help to control the inflammatory process and support the transition to a healing phase. frontiersin.orgmdpi.com

Potential Involvement of TNF Signaling Pathway

Tumor Necrosis Factor (TNF) is a multifunctional cytokine that plays a pivotal role in inflammation, immunity, and cell death. cusabio.comthermofisher.com It exerts its effects by binding to its receptors, primarily TNFR1 and TNFR2, which triggers intracellular signaling cascades. cusabio.comfrontiersin.org These pathways, including the NF-κB and MAPK pathways, lead to the expression of numerous pro-inflammatory genes and can also induce apoptosis. thermofisher.comfrontiersin.org

Given the central role of TNF in inflammation, the TNF signaling pathway is a significant target for anti-inflammatory therapies. windows.net The potential for this compound to interact with and modulate components of the TNF signaling pathway could be a key aspect of its anti-inflammatory mechanism. Such interactions could influence the downstream effects of TNF, such as the production of other cytokines and the regulation of cell survival and death. frontiersin.org

Antioxidant Activities

This compound is recognized as a potent antioxidant compound. ontosight.aigre.ac.uk Its ability to counteract oxidative stress is a fundamental aspect of its pharmacological profile. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. myskinrecipes.com

Activity-guided fractionation of the methanolic crude extract from Scrophularia nodosa identified this compound as one of the principal antioxidant compounds. gre.ac.uk The study highlighted its potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, which supports the traditional use of the plant for anti-inflammatory conditions. gre.ac.uk This antioxidant capacity allows this compound to protect cells and tissues from damage induced by free radicals. ontosight.ai

CompoundSource Plant (example)Demonstrated Antioxidant Activity
This compound Scrophularia nodosaPotent DPPH radical scavenging activity. gre.ac.uk
Acteoside Scrophularia nodosaPotent DPPH radical scavenging activity. gre.ac.uk
Angoroside A Scrophularia nodosaAntioxidant activity. gre.ac.uk

Free Radical Scavenging Potential

The hydroxyl radical (•OH) is a highly reactive and dangerous free radical that can cause significant damage to essential biological molecules like DNA, proteins, and lipids. oatext.com This damage is implicated in the progression of numerous diseases. oatext.com this compound has demonstrated potential as a free radical scavenger, specifically in its ability to repair DNA adducts induced by hydroxyl radicals. In vitro studies have shown that this compound can rapidly repair OH radical-induced damage to dAMP/dGMP, suggesting a protective role against oxidative stress.

The mechanism of this free radical scavenging is a critical area of research. Free radical scavengers can act through various mechanisms, including donating a hydrogen atom, forming adducts with the radical, or through single electron transfer. chemrxiv.org The ability of a compound to counteract these damaging radicals is often evaluated by its capacity to inhibit processes like deoxyribose degradation. oatext.com

Contribution of Ferulic Acid Metabolite

Studies have shown that after oral administration of this compound, ferulic acid can be detected in various organs, with the highest concentrations found in the kidneys. nih.govencyclopedia.pubnih.gov This distribution suggests that the pharmacological effects of this compound may, in part, be mediated by the actions of its ferulic acid metabolite in these tissues. nih.govencyclopedia.pub

Hepatoprotective Effects

This compound has been identified as having hepatoprotective properties. nih.govnih.govresearchgate.netselleckchem.comselleckchem.com This protective effect on the liver is a significant area of its pharmacological investigation.

Enhancement of HepG2 Cell Survival

Research using the human liver cancer cell line, HepG2, has provided evidence for the hepatoprotective effects of this compound at a cellular level. In one study, this compound was shown to enhance the survival of HepG2 cells that were under stress from alcohol-induced toxicity. This suggests a direct protective action on liver cells.

The table below summarizes the findings related to the hepatoprotective effects of this compound on HepG2 cells.

Cell LineStressorEffect of this compoundReference
HepG2Alcohol-induced toxicityEnhanced cell survival

Anti-Nephritis Effects

In addition to its other properties, this compound has been reported to possess anti-nephritis effects. nih.govnih.govresearchgate.netselleckchem.comselleckchem.com This suggests a potential role for the compound in protecting the kidneys from inflammation. The metabolism of this compound to ferulic acid, which concentrates in the kidneys, may contribute to this anti-nephritis activity. nih.govencyclopedia.pubnih.gov

Antitumor Potential and Mechanisms

Recent studies have begun to explore the antitumor potential of this compound and its metabolites.

Inhibition of CT-26 Cell Viability

The CT-26 cell line, a type of murine colon carcinoma, is a commonly used model in cancer research. researchgate.netnih.gov Studies have investigated the effect of this compound and its metabolites on the viability of these cells. Research has shown that while this compound itself has some antitumor activity, its metabolites, produced through interaction with gut microbiota, exhibit even greater inhibitory effects on CT-26 cells. tandfonline.com

The metabolites dihydrocaffeic acid, 3-hydroxyhydrocinnamic acid, and hydroxytyrosol (B1673988), along with ferulic acid, all demonstrated the ability to inhibit the viability of CT-26 cells. tandfonline.com Among these, hydroxytyrosol was found to have the most potent inhibitory effect. tandfonline.com This indicates that the biotransformation of this compound by intestinal bacteria can enhance its antitumor efficacy. tandfonline.com

The table below presents the cytotoxic effects of this compound's metabolites on CT-26 cells.

MetaboliteIC50 Value (μmol/L)
Ferulic acid0.74
Dihydrocaffeic acid0.50
3-hydroxyhydrocinnamic acid1.32
Hydroxytyrosol0.13

Data from a study on the metabolism of this compound by intestinal bacteria and its antitumor activity. tandfonline.com

Potential Core Targets (e.g., STAT3, PTGS2, EGFR, ESR1)

The pharmacological versatility of this compound can be attributed to its interaction with multiple molecular targets within the body. Through network pharmacology analyses, which predict the interactions between compounds and protein targets, several key proteins have been identified as potential core targets for this compound's therapeutic activities, particularly in the context of cancer. tandfonline.com

The top four potential core targets identified are Signal Transducer and Activator of Transcription 3 (STAT3), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Epidermal Growth Factor Receptor (EGFR), and Estrogen Receptor 1 (ESR1). tandfonline.com

STAT3: This protein is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. mdpi.com Aberrant activation of STAT3 is a common feature in many cancers, promoting tumor growth and preventing apoptosis (programmed cell death). mdpi.com The identification of STAT3 as a target suggests that this compound may interfere with these fundamental processes in cancer cells. tandfonline.com

PTGS2: Also known as Cyclooxygenase-2 (COX-2), this enzyme is a key mediator of inflammation and is often upregulated in various cancers. plos.org By producing prostaglandins, PTGS2 can promote inflammation and cancer progression. plos.orgnih.gov Molecular docking studies have indicated a strong binding affinity between this compound and PTGS2, suggesting that its anti-inflammatory and potential anti-cancer effects may be mediated through the inhibition of this enzyme. tandfonline.com

EGFR: This receptor is crucial for cell growth and proliferation. mdpi.com Dysregulation of EGFR signaling is a well-established driver of tumor development in many types of cancer. mdpi.comnih.gov The interaction of this compound with EGFR suggests a potential mechanism for inhibiting cancer cell growth and survival. tandfonline.com

ESR1: This is the gene that encodes for Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. thermofisher.com Acquired mutations in ESR1 can lead to resistance to endocrine therapies. thermofisher.comwindows.net Molecular docking analyses have shown that this compound has a favorable binding energy with ESR1, indicating its potential as a therapeutic agent in hormone-dependent cancers. tandfonline.com

Involvement of Signaling Pathways (e.g., HIF-1 signaling pathway, PI3K-Akt signaling pathway, EGFR tyrosine kinase inhibitor resistance, TNF signaling pathway)

The multi-target nature of this compound allows it to modulate complex intracellular signaling networks that are critical for cell survival and proliferation. Predictive studies based on network pharmacology have implicated this compound in several key pathways related to cancer and inflammation. tandfonline.comsci-hub.se

HIF-1 Signaling Pathway: Hypoxia-inducible factor-1 (HIF-1) is a master regulator of cellular responses to low oxygen (hypoxia), a common condition in the tumor microenvironment that promotes tumor growth and adaptation. frontiersin.orgoncotarget.com The HIF-1 signaling pathway has been identified as a potential pathway affected by this compound, suggesting it may interfere with a tumor's ability to survive in hypoxic conditions. tandfonline.commedsci.org

PI3K-Akt Signaling Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. xjtu.edu.cn Its aberrant activation is one of the most common alterations in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. xjtu.edu.cn The PI3K-Akt pathway has been highlighted as a potential therapeutic avenue for this compound, indicating it may inhibit tumor cell growth and survival by modulating this critical network. tandfonline.comfrontiersin.org

EGFR Tyrosine Kinase Inhibitor (TKI) Resistance: While EGFR TKIs are effective cancer treatments, tumors often develop resistance through various mechanisms, such as secondary mutations or the activation of alternative signaling pathways. Network pharmacology analyses have placed this compound within the context of pathways related to EGFR TKI resistance, suggesting it may have the potential to be used in strategies to overcome this clinical challenge.

TNF Signaling Pathway: The Tumor Necrosis Factor (TNF) signaling pathway plays a dual role in cancer, capable of inducing both cell death and survival/inflammatory responses. The interaction of this compound with components of the TNF signaling pathway suggests it may modulate inflammatory processes and cell fate within the tumor microenvironment. sci-hub.se

Regulation of Short-Chain Fatty Acid (SCFA) Levels (e.g., propionic, butyric, valeric, isovaleric acids)

A significant aspect of this compound's mechanism of action involves its interaction with the gut microbiota. Research has demonstrated that this compound can modulate the composition and metabolic output of gut bacteria, leading to changes in the levels of beneficial metabolites known as short-chain fatty acids (SCFAs). tandfonline.com

Specifically, administration of this compound has been shown to significantly increase the fecal concentrations of several SCFAs, including propionic acid, butyric acid, valeric acid, and isovaleric acid. tandfonline.com These SCFAs are produced by bacterial fermentation of dietary fiber and are crucial for gut health and systemic immune function. Butyric acid, in particular, is a primary energy source for cells lining the colon and possesses known anti-inflammatory and anti-cancer properties. This ability to regulate SCFA levels suggests that the anti-tumor effects of this compound may be mediated, at least in part, by its positive influence on the gut microbiome. tandfonline.com

Anti-Diabetic Applications

In addition to its potential in cancer therapy, this compound has emerged as a promising agent for the management of type 2 diabetes and metabolic syndrome. Its anti-diabetic effects are primarily attributed to the activation of a central metabolic regulator.

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

The core mechanism for the anti-diabetic properties of this compound is its function as a potent activator of AMP-activated protein kinase (AMPK). tandfonline.com AMPK acts as a cellular energy sensor; its activation helps restore energy balance by stimulating ATP-producing processes and inhibiting ATP-consuming ones. A recent study has confirmed through various assays that this compound directly binds to and activates the AMPK enzyme. tandfonline.com

Improvement of Glycemic Control

By activating AMPK, this compound enhances the body's ability to manage blood sugar levels. tandfonline.com In studies using diabetic db/db mice, intervention with this compound led to significant improvements in glycemic control and insulin (B600854) resistance in a dose-dependent manner. tandfonline.com This improvement is linked to AMPK's role in promoting glucose uptake in tissues like muscle and fat, effectively lowering high blood glucose levels characteristic of diabetes. tandfonline.com

Inhibition of Lipid Synthesis and Adipogenesis

The activation of AMPK by this compound also exerts beneficial effects on lipid metabolism. tandfonline.com In laboratory studies with liver cells (hepatocytes), this compound was found to inhibit lipid accumulation, an effect that was dependent on AMPK activation. tandfonline.com Adipogenesis, the process of forming new fat cells, is regulated by complex gene programs. By activating AMPK, this compound can suppress pathways involved in the synthesis of new fats (lipogenesis) and the development of fat cells (adipogenesis), thereby helping to alleviate the lipid disorders commonly associated with type 2 diabetes and metabolic syndrome. tandfonline.com

Table of Mentioned Compounds

Effects on Osteoclastogenesis and Bone Metastasis

This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption. nih.govresearchgate.net This activity is particularly relevant in the context of bone metastasis, a common complication in advanced cancers such as breast cancer, which often leads to severe skeletal issues and increased mortality. nih.govresearcher.life Research indicates that this compound can prevent the abnormal osteoclastogenesis that facilitates the development of osteolytic bone metastasis. nih.govresearchgate.net

The formation of osteoclasts from monocytic precursors is a complex process that, when dysregulated, contributes to pathological bone loss. plos.orgfrontiersin.org In the context of cancer, metastatic cells can disrupt normal bone homeostasis, creating a niche that promotes tumor growth. nih.govresearchgate.net Specifically, a microprotein named LINC00263-P, which is significantly upregulated in bone metastatic breast cancer tissues, has been identified as a key promoter of this process. nih.gov This microprotein enhances osteoclastogenesis, thereby fostering an environment conducive to osteolytic bone metastasis. nih.govresearchgate.net

Studies have shown that this compound, an active component from the extract of Scrophulariae Radix, effectively counteracts this pathological process. nih.govresearchgate.net By inhibiting abnormal osteoclastogenesis, this compound can help prevent the disruption of bone homeostasis induced by cancer cells and impede the progression of bone metastasis. nih.govresearchgate.net

The mechanism underlying the inhibitory effect of this compound on osteoclastogenesis and bone metastasis involves the disruption of a specific molecular interaction. nih.govresearchgate.net Research has identified that the microprotein LINC00263-P exerts its pro-metastatic effects by binding to integrin αvβ3 on the surface of osteoclast precursors. nih.govresearchgate.net Integrin αvβ3 is a transmembrane receptor known to be critical for bone metastasis and tumor cell interactions within the bone microenvironment. d-nb.infomdpi.com

The binding of LINC00263-P to integrin αvβ3 activates downstream signaling pathways, including the Src/Syk/Vav-3 axis and the Yes-associated protein 1 (YAP1) pathway. nih.govresearchgate.netresearchgate.net This activation enhances osteoclastogenesis and diminishes ferroptosis in osteoclasts, creating an osteolytic bone metastasis niche that supports the growth of breast cancer in the bone. nih.govresearchgate.net

This compound acts as a direct antagonist to this interaction. nih.gov It effectively blocks the binding of LINC00263-P to integrin αvβ3. nih.govresearchgate.netresearchgate.net By disrupting this crucial interaction, this compound inhibits the subsequent activation of the Src/Syk/Vav-3 and YAP1 signaling pathways. researchgate.netresearchgate.net This blockade of the signaling cascade leads to a reduction in abnormal osteoclastogenesis, thereby preventing the establishment and progression of breast cancer-induced bone metastasis. nih.govresearchgate.net These findings highlight a novel molecular mechanism for the action of this compound and suggest its potential as a therapeutic agent for preventing bone metastasis. nih.gov

Preclinical Studies and Therapeutic Implications

In Vivo Models

Preclinical in vivo studies are crucial for evaluating the efficacy and mechanisms of action of new compounds in a living organism. imavita.commdpi.com Angoroside C has been investigated in several rodent models to assess its therapeutic effects.

In a rat model of ventricular remodeling induced by pressure overload from abdominal aortic constriction, this compound demonstrated significant cardioprotective effects. nih.govjove.com Administration of this compound led to a notable reduction in blood pressure, left ventricular weight index (LVWI), and heart weight index (HWI). nih.govdbcls.jp The compound also attenuated the cross-sectional area of cardiomyocytes and lessened collagen deposition in the myocardium. nih.gov

Mechanistically, this compound was found to decrease the levels of angiotensin II (Ang II) and hydroxyproline (B1673980) (Hyp) in the myocardium. nih.gov It also modulated the expression of matrix metalloproteinases (MMP-2, MMP-9) and their tissue inhibitor (TIMP-1), and downregulated the mRNA expression of endothelin-1 (B181129) (ET-1) and transforming growth factor-β1 (TGF-β1). nih.govoup.com These findings suggest that this compound mitigates ventricular remodeling by influencing the renin-angiotensin system and key fibrotic and hypertrophic signaling pathways. nih.gov

Key Findings in Pressure-Overloaded Rat Model

Parameter Effect of this compound Reference
Blood Pressure Decreased nih.gov
Left Ventricular Weight Index (LVWI) Decreased nih.govdbcls.jp
Heart Weight Index (HWI) Decreased nih.gov
Cardiomyocyte Cross-Sectional Area Decreased nih.gov
Myocardial Collagen Deposition Ameliorated nih.gov
Myocardial Angiotensin II (Ang II) Decreased nih.gov
Myocardial Hydroxyproline (Hyp) Decreased nih.gov
Matrix Metalloproteinase-2 (MMP-2) & MMP-9 Regulated nih.govoup.com
Endothelin-1 (ET-1) mRNA Downregulated nih.gov

The β-adrenergic agonist isoproterenol (B85558) is commonly used to induce experimental heart failure. mdpi.comnih.gov Studies have shown that this compound, as a component of the traditional Chinese medicine formula Simiao Yong'an decoction, may contribute to the formula's protective effects against isoproterenol-induced cardiac hypertrophy and fibrosis. sci-hub.se While direct studies on isolated this compound in this specific model are less detailed in the provided results, its known anti-inflammatory and cardiovascular protective properties suggest a potential therapeutic role. mdpi.comresearchgate.net

In the context of metabolic syndrome, this compound has been identified as a potent activator of AMP-activated protein kinase (AMPK). nih.govlibguides.com In type 2 diabetic db/db mice, a model for metabolic syndrome, this compound administration improved glucose and lipid metabolism, reduced insulin (B600854) resistance, and ameliorated histopathological changes in a dose-dependent manner. nih.govcriver.com These beneficial effects were linked to the activation of AMPK, leading to reduced lipid accumulation and a decrease in metabolic inflammatory responses. nih.gov

Cellular Models (e.g., LPS-stimulated macrophages, HepG2 cells, CT-26 cells, PC12 cells)

In vitro cellular models are instrumental in elucidating the molecular mechanisms of a compound's action.

LPS-stimulated macrophages: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines like RAW264.7. mdpi.commdpi.comfrontiersin.orgnih.gov While direct studies on this compound in this model were not extensively detailed, its role in the anti-inflammatory effects of the Kouyanqing Granule formula has been noted. scienceopen.com This suggests this compound may contribute to the regulation of inflammatory cytokine production.

HepG2 cells: The human liver cancer cell line HepG2 is a common model for studying hepatotoxicity and liver metabolism. bulldog-bio.commdpi.com this compound, along with acteoside, has been shown to exhibit a hepatoprotective effect against ethanol-induced toxicity in HepG2 cells. researchgate.netkoreascience.kr

CT-26 cells: In the murine colon carcinoma cell line CT-26, both this compound and its metabolites demonstrated the ability to inhibit cell viability. nih.govtandfonline.combcrj.org.br This suggests a potential antitumor effect. The half-maximal inhibitory concentration (IC50) for this compound was found to be 0.98 μmol/L. tandfonline.com

PC12 cells: The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a widely used model in neurobiological research. Ferulic acid and cinnamic acid, which can be metabolites of this compound, have been shown to increase the viability of PC12 cells under stress conditions. oup.comnih.gov This points to a potential neuroprotective role for this compound and its derivatives. oup.com

In Vitro Activity of this compound and its Metabolites

Cell Line Model Effect Key Findings Reference
CT-26 Murine Colon Carcinoma Antitumor Inhibited cell viability (IC50 = 0.98 μmol/L). nih.govtandfonline.com
HepG2 Human Liver Cancer Hepatoprotective Protected against ethanol-induced toxicity. researchgate.netkoreascience.kr

| PC12 | Rat Pheochromocytoma | Neuroprotective (Metabolites) | Metabolites (ferulic acid, cinnamic acid) increased cell viability under stress. | oup.com |

Pharmacological Relevance to Traditional Chinese Medicine

This compound is a significant bioactive component of Scrophulariae Radix (the dried root of Scrophularia ningpoensis), a herb widely used in Traditional Chinese Medicine (TCM). mdpi.comoup.com In TCM theory, Scrophulariae Radix is used to clear heat, cool the blood, nourish yin, and resolve masses. oup.com this compound is believed to contribute to many of this herb's therapeutic effects, including its application in treating fever, pharyngitis, and cardiovascular diseases. oup.com Furthermore, its presence in multi-herb formulas like the Xueshuantong Capsule and Kouyanqing Granule highlights its role in the synergistic effects of these traditional remedies, particularly in promoting blood circulation and exerting anti-inflammatory actions. scienceopen.complos.org

Potential for Drug Discovery and Development

The diverse pharmacological activities of this compound position it as a promising candidate for drug discovery and development. dynamic42.comfrontiersin.orgcuanschutz.edu Its demonstrated efficacy in preclinical models of ventricular remodeling and metabolic syndrome suggests its potential as a lead compound for developing new treatments for cardiovascular and metabolic diseases. nih.govnih.gov The process of moving from a preclinical candidate to an approved drug is long and complex, involving extensive testing for safety and efficacy. crownbio.com The existing data on this compound provides a strong foundation for further investigation, including lead optimization to enhance its therapeutic properties and detailed pharmacokinetic and toxicological studies. nih.govcuanschutz.edu Its role as an AMPK activator is particularly noteworthy, as AMPK is a key therapeutic target for metabolic disorders. nih.gov

Considerations for Prodrug Development and Formulation Optimization

The therapeutic potential of many phytochemicals, including this compound, is often hindered by poor bioavailability and rapid metabolism. researchgate.netmdpi.com this compound is absorbed very quickly, with a time to maximum concentration (Tmax) of just 15 minutes after oral administration, and it is also eliminated rapidly from the body. ljmu.ac.uk This pharmacokinetic profile necessitates strategies to enhance its stability and delivery to target tissues.

Prodrug Development: One promising approach to overcome these limitations is the development of prodrugs. researchgate.netmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For this compound, this could involve conjugation with biocompatible molecules to improve its pharmacokinetic properties and enable more effective delivery, potentially across biological barriers like the blood-brain barrier. researchgate.net

Formulation Optimization: Alongside prodrug strategies, optimizing the formulation of this compound is crucial. researchgate.net Research into advanced delivery systems, such as nanoparticles, is underway for similar phytochemicals to protect them from degradation and control their release. mdpi.com For instance, techniques like hot emulsion to create solid lipid microparticles have been explored for other natural compounds to enhance their loading and delivery. researchgate.net The stability of phenylpropanoid glycosides is known to be affected by factors like light, temperature, and pH, which must be considered during formulation development to prevent degradation. ljmu.ac.uk

Synergistic Effects with Co-occurring Compounds (e.g., harpagoside)

This compound rarely exists in isolation in its natural source. It co-occurs with other bioactive compounds, most notably the iridoid glycoside harpagoside (B1684579), in plants like Scrophularia ningpoensis. nih.govresearchgate.net This co-existence has led researchers to investigate the potential for synergistic interactions, where the combined therapeutic effect of the compounds is greater than the sum of their individual effects.

A significant positive correlation has been observed between the content of this compound and harpagoside in Scrophularia ningpoensis, suggesting a potential biochemical link. nih.gov While they belong to different chemical classes—this compound being a phenylpropanoid glycoside and harpagoside an iridoid glycoside—their concurrent presence points towards a possible complementary action.

Studies on the anti-inflammatory properties of these compounds provide a basis for exploring their synergy. Harpagoside is well-documented for its anti-inflammatory effects, inhibiting the production of pro-inflammatory mediators. researchgate.netgmpc-akademie.denumberanalytics.comnih.gov this compound also exhibits anti-inflammatory activity, although its mechanisms may differ. researchgate.net The potential for these compounds to target different aspects of the inflammatory cascade could lead to a more potent and broad-spectrum anti-inflammatory response when used in combination.

Structure Activity Relationship Studies

Comparison with Analogues and Derivatives

Comparative studies of Angoroside C with structurally related compounds have been instrumental in identifying key functional groups and structural motifs that govern its biological actions.

Angoroside A and Angoroside D: Research has shown that Angoroside A exhibits more potent cytotoxic activity compared to this compound. tandfonline.com The primary structural difference lies in the methoxy (B1213986) groups; the presence of a methoxy group at the C3 position in the phenylpropanoid moiety of this compound is suggested to reduce its cytotoxic effects compared to Angoroside A. tandfonline.com Both Angoroside A and this compound have demonstrated significant anti-inflammatory effects. tandfonline.com

Sibirioside A: A comparative metabolic study in rats revealed significant differences between this compound and Sibirioside A. mdpi.com this compound, with its more complex structure featuring three monosaccharides, a phenylpropanoid unit, and a phenylethanoid unit, yields a greater number of metabolites (25 identified) compared to Sibirioside A (4 identified), which has a simpler ester glycoside structure. mdpi.com The primary metabolic pathways for this compound include hydrolysis, reduction, hydroxylation, methylation, sulfation, and extensive gluconylation. mdpi.comoup.com In contrast, Sibirioside A undergoes mainly hydrogenation, hydroxylation, methylation, and sulfation. Furthermore, the tissue distribution differs significantly; this compound was primarily found in the stomach and small intestine, whereas Sibirioside A was widely distributed in various organs including the heart, liver, and kidneys. mdpi.com The metabolites of this compound are mainly excreted through urine, while those of Sibirioside A are eliminated predominantly through feces. mdpi.com

Isopentoside: While direct comparative studies with Isopentoside are less detailed in the available literature, the general principles of phenylpropanoid glycoside SAR suggest that differences in the glycosidic linkages and the nature of the sugar moieties would lead to variations in bioactivity. The ortho-dihydroxy aromatic system present in many active phenylpropanoid glycosides is considered crucial for their cytotoxic and cytostatic activities. chemfaces.com

Table 1: Comparison of this compound with its Analogues


CompoundKey Structural Difference from this compoundObserved Impact on Bioactivity/Metabolism
Angoroside ALacks the methoxy group at the C3 position of the phenylpropanoid moiety.Exhibits higher cytotoxic activity. frontiersin.org
Sibirioside ASimpler ester glycoside structure (cinnamic acid and sucrose). mdpi.comFewer metabolites, different primary metabolic pathways, wider tissue distribution, and primarily fecal excretion. oup.com

Influence of Structural Variations on Metabolism and Bioactivity

Structural variations, even minor ones, can profoundly affect the metabolism and subsequent biological activity of this compound. The presence and position of hydroxyl and methoxy groups, as well as the nature and arrangement of the sugar units, are critical determinants.

The complex glycosylation of this compound influences its absorption and distribution. Its oral bioavailability is reported to be low, around 2.1%, which is a common characteristic of many complex phenylpropanoid glycosides. frontiersin.orgresearchgate.nettandfonline.com The glycosidic bonds are susceptible to hydrolysis by gut microbiota, which plays a significant role in its metabolism. tandfonline.com The structural integrity of the sugar moieties and the phenylpropanoid core is essential for its interaction with biological targets. For instance, the catechol moiety is often implicated in the neuroprotective effects of similar compounds. ljmu.ac.uk

Table 2: Influence of Structural Features on this compound Properties


Structural FeatureInfluence on MetabolismInfluence on Bioactivity
Complex Glycosylation (three sugar units)Undergoes extensive metabolism by gut microbiota, leading to numerous metabolites. [3, 20] Gluconylation is a primary metabolic reaction. researchgate.netContributes to low oral bioavailability. [13, 15] The specific sugar arrangement is likely crucial for receptor binding and overall activity.
Phenylpropanoid and Phenylethanoid UnitsSite of various metabolic reactions including hydroxylation, methylation, and demethylation. [3, 10] Can be metabolized to ferulic acid. [2, 13]The ortho-dihydroxy aromatic system is thought to be necessary for cytotoxic and cytostatic activities. tandfonline.com
Ester and Glycosidic BondsSusceptible to hydrolysis by enzymes like carboxylesterases in the gut. Cleavage of these bonds releases aglycones and other metabolites which may have their own biological activities. pan.olsztyn.pl

Impact of Acylation on Biological Activity

Acylation, the process of adding an acyl group, is a structural modification known to significantly alter the physicochemical properties and biological activities of natural compounds, including flavonoids and anthocyanins. encyclopedia.pubmdpi.com While specific studies on the acylation of this compound are not extensively detailed, general principles derived from related compounds suggest potential impacts.

Acylation generally enhances the lipophilicity of glycosides, which can improve their stability and ability to cross cell membranes. encyclopedia.pubmdpi.com For other glycosides, acylation has been shown to improve antioxidant capacity and anti-inflammatory effects. encyclopedia.pubmdpi.com For example, acylation of anthocyanins with phenolic acids like caffeic or p-coumaric acid can enhance their antioxidant activity due to the added phenolic hydroxyl groups. mdpi.com Furthermore, acylation can protect the core structure from enzymatic degradation, potentially increasing its bioavailability and prolonging its therapeutic effects. pan.olsztyn.plaqpingredients.com The position and type of acyl group (aliphatic vs. aromatic) are critical, with aromatic acylation often leading to more stable compounds. pan.olsztyn.pl

Table 3: Potential Effects of Acylation on this compound (Inferred from Related Compounds)


PropertyPotential Impact of AcylationUnderlying Mechanism
StabilityIncreased stability against heat, light, and pH changes. Intramolecular copigmentation, where the acyl group stacks with the core structure, protecting it from degradation.
LipophilicityIncreased lipophilicity. [4, 18]The addition of a nonpolar acyl chain.
BioavailabilityPotentially improved absorption and bioavailability. Enhanced membrane permeability due to increased lipophilicity.
Biological ActivityPotential enhancement of antioxidant and anti-inflammatory activities. [4, 19]The acyl group itself may possess biological activity, or it may favorably alter the interaction of the parent molecule with its target.

Future Research Directions and Unanswered Questions

Further Validation of Antitumor Targets

The exploration of Angoroside C's anticancer potential is still in its infancy. A foundational step for future research is the identification and validation of its specific molecular targets within cancer cells. While the broader class of phenylpropanoid glycosides has been noted for cytotoxic and cytostatic effects, specific targets for this compound are yet to be elucidated. wisdomlib.org One study investigating an aqueous extract of Scrophularia ningpoensis found that while the extract itself showed cytotoxic effects on cancer cell lines, this compound, as an isolated compound, did not inhibit cell proliferation. nih.govdntb.gov.ua However, when combined with the extract, a mixture of its constituent compounds, including this compound, enhanced the cytotoxic effect, suggesting a potential synergistic role. nih.govdntb.gov.ua

Future investigations should employ a variety of modern molecular biology techniques to uncover these targets.

Key Research Approaches:

Research ApproachObjective
Affinity Chromatography & Mass Spectrometry To identify proteins within cancer cell lysates that directly bind to this compound.
Computational Molecular Docking To predict the binding affinity of this compound to known cancer-related proteins.
Genetic and Pharmacological Perturbation Studies To observe changes in the anticancer effects of this compound when potential target genes are silenced or their protein products are inhibited.

These studies will be crucial in determining whether this compound has a direct or indirect role in any observed anticancer activity and will pave the way for more focused mechanistic studies.

Exploration of Additional Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms through which this compound may exert its effects is paramount. Research on other glycosides and plant-derived compounds has revealed their ability to modulate key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways. researchgate.netnih.gov One study on a different compound, Aurantoside C, demonstrated its ability to inhibit the phosphorylation of Akt/mTOR and NF-κB pathways, leading to apoptosis in triple-negative breast cancer cells. nih.govmdpi.com

While direct evidence for this compound in a cancer context is lacking, a recent study highlighted its role as a potent AMPK activator in a metabolic syndrome model. nih.govconsensus.app The AMPK signaling pathway is a critical regulator of cellular energy homeostasis and is often dysregulated in cancer. Therefore, exploring the impact of this compound on the AMPK pathway in cancer cells is a logical and promising avenue for future research.

Furthermore, a study on myocarditis showed that this compound could inhibit autophagic cell death by modulating the PDE5A/AKT/mTOR/ULK1 pathway and apoptosis via the TLR4/NOX4/BAX pathway. researchgate.net The relevance of these pathways in cancer warrants investigation. Future studies should aim to elucidate:

Whether this compound can induce apoptosis or autophagy in cancer cells.

Its impact on key regulatory proteins within signaling cascades known to be involved in cell proliferation, survival, and metastasis.

The potential for synergistic effects when combined with other chemotherapeutic agents that target specific signaling pathways.

Studies on Long-Term Safety and Efficacy

Currently, there is a significant void in the scientific literature regarding the long-term safety and efficacy of this compound. Preclinical toxicological studies are a prerequisite for any consideration of clinical application. These studies should be designed to identify any potential adverse effects on major organs and physiological systems following prolonged exposure.

Essential Preclinical Safety Studies:

Study TypeParameters to be Assessed
Chronic Toxicity Studies Evaluation of general health, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs in animal models over an extended period.
Carcinogenicity Studies Assessment of the potential for this compound to induce tumors in long-term animal studies.
Reproductive and Developmental Toxicity Studies Evaluation of any adverse effects on fertility, pregnancy, and fetal development.

Pharmacokinetic studies in rats have indicated that this compound is absorbed and eliminated very rapidly, with a low oral bioavailability of about 2.1%. nih.govnih.govresearchgate.net This suggests that its in vivo efficacy might be limited by its metabolic instability.

Clinical Translation and Human Trials

The path to clinical translation for this compound is long and contingent on the successful outcome of extensive preclinical research. To date, no clinical trials involving this compound have been registered or published. The significant lack of data on its anticancer activity, molecular targets, and long-term safety precludes any immediate consideration for human studies in oncology.

Should future preclinical data provide a strong rationale for its anticancer potential and a favorable safety profile, a carefully designed phase I clinical trial would be the first step. The primary objectives of such a trial would be to assess the safety, determine the maximum tolerated dose (MTD), and characterize the pharmacokinetic profile of this compound in a small group of patients with advanced cancers.

Development of Optimal Dosing Regimens and Formulations

The low oral bioavailability of this compound presents a significant challenge for its potential therapeutic development. nih.govnih.govresearchgate.net Future research must focus on developing novel formulations to enhance its stability, solubility, and absorption.

Potential Formulation Strategies:

Formulation ApproachPotential Advantage
Nanoparticle Encapsulation Could protect this compound from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues.
Liposomal Formulations May enhance the circulation time and bioavailability of the compound.
Prodrug Strategies Chemical modification of this compound to improve its pharmacokinetic properties, with the parent compound being released at the target site.

The development of an effective formulation will be intrinsically linked to determining the optimal dosing regimen. This will require detailed pharmacokinetic and pharmacodynamic studies to establish a dosing schedule that can maintain therapeutic concentrations of the compound at the target site while minimizing potential toxicity.

Investigation of Biosynthetic Pathways within Plants

This compound is a product of the complex secondary metabolism of Scrophularia ningpoensis. While the general phenylpropanoid pathway, which starts with the amino acid phenylalanine, is known to be the precursor for a vast array of plant compounds, the specific enzymatic steps leading to the synthesis of this compound are not well understood. nih.govfrontiersin.org Elucidating this biosynthetic pathway could have significant implications.

Benefits of Understanding the Biosynthetic Pathway:

Metabolic Engineering: Knowledge of the genes and enzymes involved could enable the metabolic engineering of plants or microorganisms to produce this compound in higher quantities.

Synthetic Biology: The identified enzymes could be used in cell-free systems or engineered microbial hosts for the sustainable and scalable production of this compound.

Quality Control: A better understanding of the biosynthesis would aid in the development of improved methods for the quality control of Scrophularia ningpoensis extracts.

Future research in this area should focus on transcriptomic and metabolomic analyses of Scrophularia ningpoensis to identify candidate genes and enzymes involved in the later steps of this compound biosynthesis.

Q & A

Q. How is Angoroside C isolated and quantified from plant sources, and what validation methods ensure accuracy?

this compound is typically isolated from Scrophularia species (e.g., S. buergeriana, S. ningpoensis) using chromatographic techniques such as HPLC-UV, with concentrations reported as 7.6 mg/g in S. buergeriana extracts . For purity validation, mass balance methods (assessing moisture, residual solvents, and ignition residues) and quantitative nuclear magnetic resonance (qNMR) are employed to determine absolute purity and resolve uncertainties in analytical measurements . These methods are critical for establishing reliable reference standards in pharmacological studies.

Q. What are the established pharmacological activities of this compound in preclinical models?

this compound demonstrates:

  • Cardioprotective effects : Mitigates ventricular remodeling in pressure-overloaded rat models by modulating oxidative stress pathways .
  • Hepatoprotective activity : Enhances HepG2 cell survival by 31.2% under alcohol-induced toxicity, though the mechanism remains unclear .
  • Antioxidant properties : Rapidly repairs OH radical-induced DNA adducts (dAMP/dGMP) in vitro, suggesting free radical scavenging potential .

Q. How is the structural identity of this compound confirmed in natural product research?

Structural elucidation relies on:

  • Spectroscopic techniques : NMR (1H, 13C) and mass spectrometry (MS) to resolve its 14 stereocenters and E/Z configurations .
  • Chromatographic cross-validation : Comparison with authenticated reference materials via HPLC retention times and UV profiles .

Advanced Research Questions

Q. What experimental models are most suitable for investigating this compound’s efficacy and limitations?

  • In vitro : Use alcohol-treated HepG2 cells to study hepatoprotection (MTT assays) or LPS-stimulated macrophages to probe anti-inflammatory mechanisms (e.g., prostaglandin E2 inhibition) .
  • In vivo : Pressure-overloaded rodent models (e.g., aortic constriction) to assess cardioprotection, with endpoints like echocardiography and histopathology .
  • Limitations : Current models lack mechanistic clarity; integrate RNA-seq or phosphoproteomics to map signaling pathways affected by this compound .

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s bioactivity?

Discrepancies arise in its antioxidative vs. anti-inflammatory roles:

  • Hypothesis testing : Compare dose-dependent effects on reactive oxygen species (ROS) scavenging (e.g., DCFH-DA assays) versus cytokine suppression (ELISA for TNF-α/IL-6) .
  • Data reconciliation : Use molecular docking to predict interactions with targets like NF-κB or Nrf2, followed by siRNA knockdowns to validate pathways .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

  • LC-MS/MS : Provides high sensitivity for trace quantification in plasma or tissue homogenates, with deuterated internal standards to correct matrix effects .
  • Isotope dilution assays : Improve accuracy in pharmacokinetic studies, especially when paired with qNMR for absolute quantification .

Q. How does this compound’s bioactivity compare to structurally related compounds (e.g., acetoside)?

  • Comparative studies : In S. buergeriana, acetoside showed stronger hepatoprotection (50% vs. 31.2% cell survival) but lower antioxidant capacity .
  • Structure-activity relationship (SAR) : Modify this compound’s methoxy groups to assess impacts on binding affinity to prostaglandin receptors or ROS scavenging .

Q. What strategies optimize this compound’s stability during storage and experimental workflows?

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Guidelines

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

  • Range-finding : Start with 1–100 μM in vitro (based on HepG2 viability data) and 10–50 mg/kg in rodent models .
  • Statistical rigor : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50/EC50 values, with ≥3 biological replicates .

Q. What ethical and technical considerations apply when isolating this compound from endangered Scrophularia species?

  • Sustainable sourcing : Partner with botanical gardens for cultivated specimens to avoid overharvesting .
  • Analytical alternatives : Develop synthetic or biosynthetic routes to reduce reliance on natural extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.